molecular formula C15H8N2O2 B14429335 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione CAS No. 80757-40-0

5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione

Cat. No.: B14429335
CAS No.: 80757-40-0
M. Wt: 248.24 g/mol
InChI Key: IMVMHRLPDFDNFV-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione (CAS 80757-40-0) is a chemical compound with the molecular formula C15H8N2O2 . It belongs to a class of pyridocarbazole derivatives that are of significant interest in medicinal chemistry and anticancer research due to their structural relationship to known bioactive molecules. Compounds based on the pyridocarbazole scaffold, such as certain 5,11-dimethyl-6H-pyrido[3,2-b]carbazoles, have been identified as a new class of potent antitumour drugs, demonstrating cytotoxicity against leukemia cell lines and antitumour activity in models of leukemia and solid tumours . The mechanism of action for related compounds can involve interaction with cellular DNA; some derivatives have been shown to induce DNA strand breaks, as measured by comet assays, and can cause disruptions to the cell cycle, such as inducing a G2/M blockade . This makes the pyridocarbazole structure a valuable scaffold for developing novel therapeutic agents. Researchers utilize this and related compounds for investigating new anticancer strategies and studying mechanisms of cell death. For laboratory research use only. Not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80757-40-0

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

6H-pyrido[3,2-b]carbazole-5,11-dione

InChI

InChI=1S/C15H8N2O2/c18-14-9-5-3-7-16-12(9)15(19)11-8-4-1-2-6-10(8)17-13(11)14/h1-7,17H

InChI Key

IMVMHRLPDFDNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

Synthetic Methodologies for 5h Pyrido 3,2 B Carbazole 5,11 6h Dione and Its Derivatives

Strategies for Core Scaffold Construction

The synthesis of the 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione core relies on a variety of synthetic strategies, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope. These methods can be broadly categorized into cycloaddition reactions, transition metal-catalyzed coupling reactions, the Fischer indole (B1671886) synthesis, and tandem-directed metalation strategies.

Cycloaddition Reactions in Pyrido[3,2-b]carbazole-dione Formation

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful and convergent approach to the pyridocarbazole-dione skeleton. This strategy involves the [4+2] cycloaddition of a diene and a dienophile, where one or both components contain heteroatoms, leading to the direct formation of the heterocyclic ring system.

A notable example is the regiospecific synthesis of pyrido[3,2-b]carbazole-5,11-diones through the hetero-Diels-Alder reaction between carbazolequinones and an azadiene. crossref.org The regiochemistry of the cycloaddition can be controlled by the substitution pattern on the carbazolequinone starting material. For instance, the reaction of a 3-bromocarbazole-1,4-dione with an appropriate azadiene can selectively yield the desired pyrido[3,2-b]carbazole-dione isomer. nih.gov This method allows for the direct installation of the pyridinone ring onto a pre-existing carbazolequinone core.

DieneDienophileProductRef.
1-Methoxy-3-trimethylsilyloxy-1,3-butadiene2-Bromocarbazole-1,4-dionePyrido[3,2-b]carbazole-dione precursor crossref.org
Azadiene3-BromocarbazolequinonePyrido[3,2-b]carbazole-3,5,11-trione nih.gov
Indole-based dienesVarious dienophilesFunctionalized carbazole (B46965) derivatives

Transition Metal-Catalyzed Coupling Reactions for Fused Nitrogen Heterocycles

Transition metal catalysis, particularly using palladium and copper, has become an indispensable tool for the construction of complex nitrogen-containing heterocycles. These methods facilitate the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required for the assembly of the this compound scaffold.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Heck reaction, are widely employed in the synthesis of carbazoles and their derivatives. wikipedia.orglibretexts.org These reactions can be adapted for the intramolecular cyclization of appropriately substituted precursors to form the fused ring system of pyridocarbazoles.

For instance, an intramolecular Heck reaction can be utilized to form the C-C bond necessary to close the pyridine (B92270) ring. nih.gov This typically involves a precursor containing a vinyl or aryl halide and a suitably positioned alkene on the carbazole framework. Similarly, the Buchwald-Hartwig amination provides a powerful method for the crucial C-N bond formation in an intramolecular fashion. wikipedia.orglibretexts.orgbeilstein-journals.org This reaction can be used to cyclize an amino-substituted carbazole with a pendant halo-pyridyl moiety, or vice versa, to construct the pyridocarbazole core.

Reaction TypePrecursor ExampleCatalyst SystemProductRef.
Intramolecular Heck2-(3-bromopyridin-2-yl)vinyl)-9H-carbazolePd(OAc)₂, PPh₃, BasePyrido[3,2-b]carbazole derivative nih.gov
Intramolecular Buchwald-Hartwig AminationN-(2-bromophenyl)-3-aminopyridine-4-carboxylic acidPd(dba)₂, Ligand, BaseThis compound precursor libretexts.org
Copper-Catalyzed N-Arylation Approaches

Copper-catalyzed N-arylation, particularly the Ullmann condensation, is a classic and effective method for forming C-N bonds and has been applied to the synthesis of carbazoles and related heterocycles. wikipedia.org This reaction is particularly useful for the intramolecular cyclization of precursors to form the pyridocarbazole skeleton.

The intramolecular Ullmann condensation can be employed to construct the central pyrrole (B145914) ring of the carbazole or to fuse the pyridine ring. For example, a 2-amino-3-(2-halophenyl)pyridine derivative can undergo intramolecular copper-catalyzed N-arylation to yield the corresponding pyridocarbazole. Modern modifications of the Ullmann reaction often utilize ligands to improve reaction efficiency and lower the required temperatures. wikipedia.org

Reaction TypePrecursor ExampleCatalyst SystemProductRef.
Intramolecular Ullmann Condensation2-Amino-2'-(halo)biphenylCuI, Ligand, BaseCarbazole wikipedia.org
Intramolecular N-Arylation3-Amino-4-(2-bromobenzoyl)pyridineCuI, Ligand, BaseThis compound

Fischer Indole Synthesis in Pyrido[3,2-b]carbazole Architectures

The Fischer indole synthesis is a fundamental and versatile method for the construction of indole and carbazole ring systems. wikipedia.orgmdpi.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from an arylhydrazine and a ketone or aldehyde. This strategy has been successfully applied to the synthesis of various pyridocarbazole alkaloids, including ellipticine (B1684216), which shares a structural relationship with the target dione (B5365651).

The synthesis of the this compound core via a Fischer indole approach would likely involve the condensation of a suitably substituted pyridine-derived ketone with a phenylhydrazine, followed by acid-catalyzed cyclization and subsequent oxidation. The choice of starting materials dictates the substitution pattern of the final product.

ArylhydrazineKetone/AldehydeProductRef.
Phenylhydrazine3-Acetyl-4-chloropyridinePrecursor to Pyrido[3,2-b]carbazole
Substituted PhenylhydrazineCyclohexanone-2-carboxylic acid derivativeTetrahydrocarbazole derivative wikipedia.org

Tandem-Directed Metalation Strategies for Polycyclic Quinones

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. When combined with other reactions in a tandem or cascade sequence, DoM can provide efficient routes to complex polycyclic systems, including quinones.

While specific examples for the direct synthesis of this compound using this strategy are not extensively reported, the principles can be applied. A plausible approach would involve the directed metalation of a suitably substituted pyridine or carbazole derivative, followed by a tandem cyclization reaction with a partner that introduces the quinone functionality. For instance, a directed metalation of a bromo-aminopyridine could be followed by a palladium-catalyzed annulation with a quinone precursor. Such tandem processes offer the advantage of forming multiple bonds in a single operation, increasing synthetic efficiency. mdpi.comresearchgate.net

Directed Metalation Group (DMG)SubstrateTandem ReactionProductRef.
Amide3-BromopyridineLithiation followed by coupling with a benzoyl chloride derivativePrecursor for cyclization to a pyridocarbazole
CarbamateN-Aryl-2-aminopyridineDirected metalation followed by intramolecular cyclizationFused nitrogen heterocycle researchgate.net

One-Pot Protocols for Indole-Fused Nitrogen Heterocycles

The efficient construction of complex molecules from simple starting materials in a single operation, known as a one-pot synthesis, offers significant advantages in terms of time, resources, and environmental impact. In the realm of indole-fused nitrogen heterocycles, these protocols are highly valued. A notable one-pot approach to the synthesis of 5H-pyrido[x,y-b]-carbazole-5,11(6H)-diones involves the conversion of 6H-Pyrido[x′,y′:5,6]oxepino[3,2-b]indol-5-(12H)-ones. This transformation is efficiently achieved by treatment with a hot alcoholic base in the presence of air.

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields. A one-pot, microwave-assisted synthesis of pyrido[2,3-a]carbazoles has been developed through the p-TsOH catalyzed reaction of ethanolamine (B43304) and 1-chloro-2-formyl carbazoles. nih.gov This methodology highlights the potential for microwave irradiation to facilitate the rapid assembly of the pyridocarbazole core. Furthermore, the synthesis of functionalized carbazoles and β-carbolines has been accomplished via a one-pot approach involving Fischer indole/Pictet-Spengler type reactions followed by diethyl azodicarboxylate (DEAD) mediated dehydrogenative aromatization in a deep eutectic solvent.

Regioselective Functionalization and Derivatization of the Pyrido[3,2-b]carbazole-dione Framework

The biological activity of the this compound scaffold can be modulated by the introduction of various functional groups at specific positions. Therefore, regioselective functionalization is a critical aspect of developing new derivatives with enhanced therapeutic properties.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic systems. The electron-rich nature of the carbazole nucleus and the electronic properties of the fused pyridine ring influence the regioselectivity of these reactions. The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack unless activated by electron-donating groups. youtube.com

Halogenation represents a key electrophilic substitution reaction, providing a handle for further synthetic transformations. The halogenation of pyridines often requires harsh conditions due to the ring's low π-nucleophilicity. nih.gov However, alternative strategies, such as a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates, allow for highly regioselective halogenation of pyridines under mild conditions. nih.govresearchgate.net While specific examples for the this compound are not extensively documented, these methods offer potential pathways for its selective halogenation.

Friedel-Crafts acylation is another important electrophilic aromatic substitution used to introduce acyl groups. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com Pyridines are generally poor substrates for Friedel-Crafts reactions. youtube.com However, the presence of activating groups can facilitate this transformation.

Nucleophilic Substitution and Displacement Reactions

Nucleophilic substitution reactions provide a complementary approach to functionalization, particularly for the electron-deficient pyridine ring. The introduction of a good leaving group, such as a halogen, via electrophilic substitution can pave the way for subsequent nucleophilic displacement.

While direct nucleophilic substitution on the unsubstituted pyridocarbazole-dione is challenging, the presence of activating groups, such as a nitro group, can facilitate such reactions. For instance, amination of 4-hydroxypyridocarbazolones with aniline (B41778) or benzylamine (B48309) has been shown to proceed in good yields.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups can significantly impact the pharmacological properties of the pyridocarbazole-dione framework. The synthesis of N- and O-methyl derivatives of pyrido[4,3-b]carbazole-3,5,11-triones has been achieved, demonstrating a direct method for alkylation. nih.gov These reactions are typically carried out using standard alkylating agents in the presence of a base. The regiochemistry of these reactions is influenced by the position of other substituents on the carbazolequinone precursor. nih.gov

Green Chemistry Principles in Pyrido[3,2-b]carbazole-dione Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. mdpi.comresearchgate.netbohrium.com In the synthesis of complex heterocyclic compounds like this compound, the application of these principles is of growing importance.

The use of nanocatalysts offers a green approach to organic synthesis, often enabling reactions to proceed under milder conditions with higher efficiency and selectivity. researchgate.netrsc.org For instance, Fe3O4@SiO2-SO3H nanocatalysts have been effectively used for the preparation of pyrazolopyridines via a multi-component reaction under microwave irradiation. researchgate.net

Microwave-assisted synthesis, as mentioned earlier, is a key green chemistry tool that can significantly reduce reaction times and energy consumption. nih.govresearchgate.netnih.govchemrxiv.org The one-pot synthesis of pyrido[2,3-a]carbazoles is a prime example of how microwave irradiation can be utilized to create complex heterocyclic systems efficiently. nih.gov Furthermore, the use of environmentally friendly solvents, such as water or deep eutectic solvents, and the development of catalytic, multicomponent reactions are central to the green synthesis of pyridine-fused systems. researchgate.netbiointerfaceresearch.comijcce.ac.ir

Advanced Spectroscopic Characterization of 5h Pyrido 3,2 B Carbazole 5,11 6h Dione Systems

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Core-Level Analysis

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful, element-specific techniques for probing the core-level electronic structure of materials. For a complex heterocyclic system like 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione, these methods provide invaluable insights into the chemical environment, bonding, and orientation of molecules, particularly in thin films or on surfaces.

XPS analysis of this compound would involve the irradiation of the sample with soft X-rays, leading to the emission of core-level electrons. The kinetic energy of these photoelectrons is measured to determine their binding energy, which is characteristic of the element and its local chemical environment. The molecule contains carbon, nitrogen, and oxygen atoms in distinct chemical states.

The C 1s spectrum is expected to be complex, with contributions from several types of carbon atoms. Carbons in the aromatic carbazole (B46965) and pyridine (B92270) rings will have binding energies in the range of 284.5-285.5 eV. The carbon atoms bonded to nitrogen will exhibit a shift to a higher binding energy (around 286.0 eV) due to the electron-withdrawing nature of nitrogen. The most significant shift would be observed for the carbonyl carbons (C=O) in the dione (B5365651) functionality, which are expected at approximately 288.0-289.0 eV.

The N 1s spectrum would help differentiate the pyridinic and pyrrolic nitrogen environments. The pyridinic nitrogen in the pyridine ring is expected to have a binding energy of around 399.0 eV, while the pyrrolic-type nitrogen in the carbazole moiety will appear at a higher binding energy, typically around 400.5 eV. The O 1s spectrum would be dominated by a single peak corresponding to the two equivalent carbonyl oxygen atoms, expected in the region of 531.0-532.0 eV.

AtomChemical EnvironmentExpected Binding Energy (eV)
C 1sAromatic C-C, C-H284.5 - 285.5
C 1sAromatic C-N~286.0
C 1sCarbonyl (C=O)288.0 - 289.0
N 1sPyridinic~399.0
N 1sPyrrolic (in carbazole)~400.5
O 1sCarbonyl (C=O)531.0 - 532.0

NEXAFS spectroscopy, which is also known as X-ray Absorption Near Edge Structure (XANES), provides complementary information on the unoccupied electronic states. stanford.edu By tuning the incident X-ray energy across an absorption edge (e.g., C, N, or O K-edge), transitions from core levels to unoccupied molecular orbitals are induced. For π-conjugated systems like this compound, the spectra are typically characterized by sharp resonance peaks corresponding to 1s → π* transitions at lower energies, followed by broader 1s → σ* transitions at higher energies. researchgate.net

At the carbon K-edge, distinct π* resonances are expected for the different types of carbon atoms. The extensive aromatic system will give rise to intense π* peaks. The carbonyl groups will also have a characteristic C 1s → π* transition. Similarly, the nitrogen K-edge spectrum will show features related to the π* orbitals of the pyridine and carbazole ring systems. The orientation of the molecule on a surface can be determined by using linearly polarized X-rays and analyzing the angular dependence of the π* resonances, a technique known as X-ray Linear Dichroism (XLD). stanford.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.gov While this compound is a closed-shell molecule in its ground state, its radical ions (cation or anion) can be generated through redox processes. Furthermore, related indolocarbazole systems are known to form stable diradical species, making EPR a crucial tool for investigating their electronic structure and magnetic properties. researchgate.net

The EPR spectrum of a radical species is characterized by its g-factor, hyperfine coupling constants, and line shape. The g-factor is a dimensionless quantity that is analogous to the chemical shift in NMR and is determined by the electronic environment of the unpaired electron. For organic radicals, the g-factor is typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value can provide information about spin-orbit coupling and the nature of the orbitals containing the unpaired electron.

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). This interaction splits the EPR signal into multiple lines, and the magnitude of the splitting (the hyperfine coupling constant, a) is proportional to the spin density of the unpaired electron at the nucleus. Analysis of the hyperfine structure can thus map the distribution of the unpaired electron over the molecule.

For a hypothetical radical cation of this compound, the unpaired electron would be delocalized over the π-system. The EPR spectrum would be expected to show hyperfine coupling to the nitrogen nuclei and the various protons on the aromatic rings. The ¹⁴N nucleus (I=1) would split the signal into a triplet, and further splitting would occur due to the protons.

In studies of related diradical systems, such as those based on the indolo[3,2-b]carbazole (B1211750) core, variable-temperature EPR is used to study the equilibrium between a closed-shell diamagnetic state and an open-shell diradical state. researchgate.net The intensity of the EPR signal is proportional to the concentration of the paramagnetic species, allowing for the determination of thermodynamic parameters for the formation of the diradical. For such systems, the EPR spectrum often appears as a single, unresolved line due to the delocalization of the two unpaired electrons.

ParameterDescriptionTypical Value for Carbazole-based Radicals
g-factorReflects the electronic environment of the unpaired electron.2.0025 - 2.0035
a(¹⁴N)Hyperfine coupling constant for the nitrogen nucleus.0.5 - 1.5 mT
a(¹H)Hyperfine coupling constant for proton nuclei.0.1 - 0.5 mT
Linewidth (ΔB)The width of the EPR signal, influenced by relaxation processes.0.1 - 1.0 mT

The study of radical species of this compound and its derivatives by EPR spectroscopy would provide fundamental insights into their electronic structure, spin distribution, and potential applications in areas such as organic electronics and spintronics.

Theoretical and Computational Chemistry Studies on 5h Pyrido 3,2 B Carbazole 5,11 6h Dione

Quantum Mechanical Investigations of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione, such as its geometry, stability, and electronic characteristics. These studies predominantly employ Density Functional Theory (DFT) and ab initio methods to model the molecule with high accuracy.

Density Functional Theory (DFT) has become a principal tool for the computational study of carbazole (B46965) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations for this compound would typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of electronic properties.

The choice of the functional and basis set is a critical aspect of these calculations. Hybrid functionals, such as B3LYP, are commonly employed for carbazole systems as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic properties. The selection of the basis set, which is a set of mathematical functions used to represent the electronic wave function, is also crucial. Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in a molecule with heteroatoms and a delocalized π-system like this compound.

A systematic approach to basis set selection is often undertaken to ensure the reliability of the calculated properties. The table below illustrates a typical set of computational parameters that would be used in a DFT study of this molecule.

Parameter Selection Rationale
Computational Method Density Functional Theory (DFT)Provides a good balance between computational cost and accuracy for medium to large-sized organic molecules.
Functional B3LYPA widely used hybrid functional that often yields reliable results for the electronic structure of organic compounds.
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse and polarization functions, suitable for accurately describing the electron distribution in heteroatomic and π-conjugated systems.
Solvation Model Polarizable Continuum Model (PCM)Can be used to simulate the effects of a solvent on the molecular and electronic structure.

This table is interactive. You can sort and filter the data.

The outcomes of these calculations would include optimized geometric parameters (bond lengths and angles), frontier molecular orbital energies (HOMO and LUMO), and the resulting energy gap, which are essential for understanding the molecule's reactivity and electronic transitions.

While DFT is a workhorse in computational chemistry, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theoretical rigor. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation, which can be important for certain properties.

However, the computational cost of these methods is significantly higher than that of DFT, which can limit their application to larger molecules. For a molecule of the size of this compound, high-level ab initio calculations would be computationally demanding. They are often used as a benchmark to validate the results obtained from more computationally efficient DFT methods for smaller, related molecular systems. The insights gained from such benchmark studies on simpler carbazoles can then be used to inform the choice of DFT functionals and basis sets for larger systems.

Computational Spectroscopy and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting the various spectra of this compound, providing a direct link between the molecule's electronic structure and its interaction with electromagnetic radiation.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. It is an extension of DFT that allows for the prediction of electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry to determine the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

These calculations would provide a theoretical UV-Vis spectrum that can be compared with experimental data, aiding in the assignment of the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π*). The choice of functional and basis set remains important in TD-DFT, with functionals like CAM-B3LYP sometimes being preferred for their better description of charge-transfer excitations, which can be relevant in extended π-systems.

For simulating core-level spectra, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS), more advanced methods are often required. The Inner-Shell Multiconfigurational Self-Consistent Field (IS-MCSCF) method has been successfully applied to simulate the K-edge NEXAFS spectra of nitrogen-bearing heterocycles. acs.orgnih.gov This method is particularly suited for describing the electronic relaxation that occurs upon core-electron excitation.

Applying IS-MCSCF to this compound would allow for the simulation of the nitrogen and oxygen K-edge spectra. Such simulations can provide detailed information about the local electronic structure around the nitrogen and oxygen atoms and can be highly sensitive to the chemical environment. acs.orgnih.gov

The fine structure observed in experimental electronic spectra often arises from the coupling between electronic transitions and molecular vibrations, known as vibronic coupling. The inclusion of vibronic coupling effects in spectral simulations can lead to a more realistic prediction of the spectral band shapes.

For this compound, the analysis of vibronic coupling would typically be performed at the TD-DFT level. acs.org This involves calculating the vibrational frequencies and normal modes for both the ground and excited electronic states. The resulting information can be used to simulate the vibrational progressions that accompany electronic transitions, leading to a more detailed and accurate theoretical spectrum. This analysis can reveal which vibrational modes are most strongly coupled to the electronic excitations, providing deeper insight into the molecule's photophysical properties.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Gaps)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. At the heart of this theory are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties.

A smaller HOMO-LUMO gap generally signifies that a molecule can be more easily excited, suggesting higher chemical reactivity and lower kinetic stability. Conversely, a larger gap indicates greater stability. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the energies of these orbitals and the corresponding gap.

While specific DFT calculations for this compound are not extensively documented in publicly available literature, data from structurally analogous compounds provide a strong basis for estimation and comparison. For instance, the parent alkaloid ellipticine (B1684216) (5,11-dimethyl-6H-pyrido[4,3-b]carbazole), which shares a similar pyridocarbazole core, has a calculated HOMO-LUMO gap of 3.821 eV. u-szeged.hu This value suggests a molecule of moderate reactivity and stability, a characteristic often associated with biologically active compounds that must interact with specific targets without being overly reactive. u-szeged.hu

Furthermore, studies on other related aza-heterocyclic systems, such as carbazole-derived aza youtube.comhelicenes, have reported calculated HOMO-LUMO gaps in the range of 3.96–4.06 eV. nih.gov These findings for structurally similar compounds suggest that this compound likely possesses a HOMO-LUMO gap within a comparable range, indicative of a stable yet reactive molecular structure.

The distribution of the HOMO and LUMO across the molecule is also a key aspect of frontier orbital analysis. Typically, in carbazole-based systems, the HOMO is delocalized over the electron-rich carbazole ring system, indicating its role as the primary site for electron donation in chemical reactions. The LUMO, on the other hand, is often distributed across the electron-accepting portions of the molecule. In the case of this compound, the pyridine (B92270) ring and the dione (B5365651) functionality would be expected to influence the localization of the LUMO, marking them as potential sites for nucleophilic attack.

Table 1: Calculated HOMO-LUMO Gaps of this compound and Structurally Related Compounds

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
EllipticineDFTNot SpecifiedNot Specified3.821 u-szeged.hu
Carbazole-derived aza youtube.comhelicenesDFTNot SpecifiedNot Specified3.96–4.06 nih.gov

Note: Specific HOMO and LUMO energy values for the reference compounds were not detailed in the cited sources.

Computational Prediction of Reactivity and Reaction Mechanisms

The insights gained from frontier orbital analysis directly inform the prediction of a molecule's reactivity and the mechanisms of its reactions. The energies and spatial distributions of the HOMO and LUMO can be used to determine how a molecule will interact with other chemical species.

For electrophilic attacks, the reaction is expected to occur at the position where the HOMO is most dense, as this represents the most favorable site for electron donation. Conversely, nucleophilic attacks are predicted to target areas where the LUMO is localized, as these are the regions most capable of accepting electrons.

Beyond the HOMO-LUMO gap, a range of other "reactivity descriptors" can be calculated using DFT to provide a more nuanced understanding of a molecule's chemical behavior. These descriptors, which include chemical potential, hardness, softness, and the electrophilicity index, are derived from the energies of the frontier orbitals.

Chemical Potential (μ) : Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Quantitative Structure-Activity Relationship (QSAR) studies on ellipticine analogs have demonstrated the predictive power of these descriptors. For instance, in a study of compounds with antileukemia activity, the HOMO energy and softness were identified as key descriptors in a predictive model, highlighting the importance of these parameters in the biological activity of pyridocarbazole systems.

By analyzing these descriptors for this compound, researchers can predict its reactivity in various chemical environments. For example, the presence of the dione functionality is expected to significantly influence the molecule's electrophilicity. Computational studies can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups would be anticipated to be regions of high negative potential, making them susceptible to interaction with electrophiles or hydrogen bond donors.

Furthermore, computational modeling can elucidate entire reaction pathways, providing detailed information on transition states and activation energies. For pyridocarbazole derivatives, this can be particularly useful in understanding their synthesis, metabolism, and mechanisms of action at a molecular level. For example, understanding the mechanism of DNA intercalation, a common mode of action for ellipticine and its derivatives, can be greatly enhanced through computational modeling of the interactions between the pyridocarbazole and DNA base pairs.

Chemical Reactivity and Reaction Mechanisms of 5h Pyrido 3,2 B Carbazole 5,11 6h Dione

Aromatization and Dehydrogenation Reactions

The 6H designation in the compound's name indicates the presence of a non-aromatic, dihydropyridinone ring within the structure. This feature makes the molecule susceptible to dehydrogenation reactions, which lead to a fully aromatized pyridocarbazole system. This transformation is significant as it increases the planarity of the molecule and alters its electronic properties, which can, in turn, influence its biological activity and photophysical characteristics.

The process typically involves the removal of two hydrogen atoms from the nitrogen at position 6 and the adjacent carbon, resulting in the formation of a double bond and a positively charged pyridinium-like ring. This oxidation can be achieved using various chemical oxidants or through electrochemical methods. The resulting planar, aromatic structure often exhibits enhanced DNA intercalation capabilities, a property associated with the anticancer activity of related compounds like ellipticine (B1684216). nih.govnih.gov

Cyclization and Ring Transformation Pathways

The synthesis of the 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione core is primarily achieved through cyclization reactions that build the pyridine (B92270) ring onto a pre-existing carbazolequinone framework. One of the prominent methods is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. nih.gov In this approach, a carbazolequinone (acting as the dienophile) reacts with a 1-azadiene (the diene) to form the pyridinone ring in a regiospecific manner. The precise arrangement of atoms in the final product (i.e., the [3,2-b] isomer versus other isomers like [4,3-b]) can be controlled by the substitution pattern on the starting carbazolequinone. nih.gov

Alternative synthetic routes can involve intramolecular cyclization of appropriately functionalized indole (B1671886) or carbazole (B46965) precursors. chemicalbook.comresearchgate.net These methods often require harsh conditions, such as strong acids or high temperatures, to facilitate the ring-closing step. Ring transformation pathways, where one heterocyclic system is converted into the pyridocarbazole skeleton, are less common but represent a potential avenue for novel synthetic strategies. nih.gov

Redox Chemistry of the Quinone Moiety

The dione (B5365651) functionality at positions 5 and 11 imparts the molecule with the characteristic redox properties of a quinone. Quinones are known to be electrochemically active and can undergo reversible reduction-oxidation cycles. mdpi.com This redox cycling is a critical aspect of their biological activity and toxicity. nih.govresearchgate.net

The quinone moiety of this compound can accept one or two electrons in successive steps:

One-electron reduction: Forms a semiquinone radical anion. This species is often highly reactive and can participate in radical reactions, including the generation of reactive oxygen species (ROS) in biological systems.

Two-electron reduction: Forms a hydroquinone (B1673460) dianion. This species is generally more stable than the semiquinone radical.

The redox potential of the quinone is a key parameter that determines the ease of these electron transfer processes. nih.gov It can be tuned by the substituents on the aromatic rings. mdpi.comresearchgate.net Electron-withdrawing groups tend to increase the redox potential, making the quinone a stronger oxidizing agent, while electron-donating groups have the opposite effect. mdpi.com The redox behavior is central to the compound's ability to induce oxidative stress and interfere with cellular electron transport chains. nih.gov

Table 1: Redox States of the Quinone Moiety
StateDescriptionKey CharacteristicsTypical Redox Potential Range (vs. NHE)
Quinone (Oxidized)The native dione form of the molecule.Electron acceptor; electrophilic.N/A
Semiquinone (Radical Anion)Product of a one-electron reduction.Paramagnetic; highly reactive; can generate ROS.-0.1 V to -0.4 V
Hydroquinone (Reduced)Product of a two-electron reduction.Electron donor; can be re-oxidized to the quinone.-0.3 V to -0.6 V

Photochemical Transformations and Excited State Reactivity

The extended, conjugated π-system of the pyridocarbazole framework suggests that the molecule absorbs light in the ultraviolet and visible regions of the spectrum. Upon absorption of a photon, the molecule is promoted to an electronically excited state (S1, singlet state). From this excited state, several deactivation pathways are possible. nih.govrsc.org

Fluorescence: Radiative decay back to the ground state (S0), emitting a photon of lower energy (longer wavelength).

Internal Conversion: Non-radiative decay to the ground state, dissipating energy as heat.

Intersystem Crossing: Transition to a triplet excited state (T1). This process is common in molecules containing carbonyl groups. nih.govresearchgate.net

The triplet excited state is typically longer-lived than the singlet state and can participate in various photochemical reactions. researchgate.net For quinone-containing compounds, the triplet state can abstract hydrogen atoms from other molecules or transfer energy to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O₂), another type of ROS. researchgate.net This photosensitizing ability can lead to light-induced cellular damage. The specific deactivation pathways and the quantum yields of these processes are influenced by the molecular structure and the solvent environment. nih.govrsc.org

Complexation with Metal Centers and Ligand Behavior

The this compound structure contains several potential coordination sites for metal ions, allowing it to act as a ligand. The most prominent sites are the pyridinic nitrogen atom and the two carbonyl oxygen atoms. This arrangement makes the molecule a potential bidentate or tridentate chelating agent, capable of forming stable complexes with a variety of transition metals. nih.govnih.gov

The formation of metal complexes can significantly alter the properties of the pyridocarbazole dione. For instance, coordination to a metal center can:

Modify the redox potential of the quinone moiety.

Enhance or alter its photophysical properties (e.g., luminescence).

Influence its biological activity by facilitating transport into cells or by creating a new mechanism of action.

Table 2: Potential Metal Coordination Sites and Behavior
Potential Donor Atom(s)Coordination ModePossible Metal IonsEffect on Properties
Pyridinic NitrogenMonodentateRu(II), Pt(II), Cu(II)Modifies electronic distribution; can introduce new photochemical properties.
Pyridinic N, Carbonyl OBidentate (Chelating)Pt(II), Pd(II), Zn(II)Forms a stable 5- or 6-membered ring; enhances thermodynamic stability.
Two Carbonyl OxygensBidentate (Chelating)Fe(III), Al(III), Mg(II)Modifies quinone redox potential; common in biological systems.

Supramolecular Chemistry of Pyrido 3,2 B Carbazole Dione Scaffolds

Design and Synthesis of Pyrido[3,2-b]carbazole-Based Receptors

The design of receptors based on the pyrido[3,2-b]carbazole-dione scaffold leverages the inherent properties of the carbazole (B46965) nucleus. Carbazole is an ideal framework for synthetic receptors due to its planarity, fluorescence, and versatility in chemical modification. A key feature is the N-H group of the carbazole moiety, which acts as a potent hydrogen bond donor, crucial for interacting with guest molecules. The fusion of the pyridine (B92270) and dione (B5365651) rings to the carbazole core introduces additional sites for interaction and allows for fine-tuning of the electronic properties and geometry of the receptor.

A significant synthetic strategy for constructing analogous pyrido-carbazole dione systems involves the Hetero Diels-Alder reaction. For example, a regiospecific synthesis of pyrido[3,4-b]- and pyrido[4,3-b]carbazole-5,11-dione derivatives is achieved through cycloaddition reactions between bromo-substituted carbazolequinones and an azadiene. nih.gov The regiochemistry of this cycloaddition is precisely controlled by the position of the bromine atom on the carbazolequinone precursor. nih.gov Other efficient approaches to the core scaffold of related pyrido[3,2-α]carbazole derivatives include Knoevenagel condensation followed by an intramolecular Heck-type reaction. nih.govresearchgate.net These synthetic methodologies provide access to the core structure, which can be further functionalized to create tailored receptors for specific molecular recognition tasks.

Non-Covalent Interactions and Self-Assembly Processes

The supramolecular behavior of pyrido[3,2-b]carbazole-dione is governed by a variety of non-covalent interactions, which drive the self-assembly into larger, ordered structures. The most significant of these interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carbazole N-H group is a strong hydrogen bond donor. This feature is central to the binding of anionic guests and can also lead to self-association, forming tapes or sheets in the solid state. The dione group's carbonyl oxygens can act as hydrogen bond acceptors, further directing the assembly process. The presence of hydrogen bonding is a frequently noted characteristic in the crystal structures of related pyridocarbazole derivatives. nih.gov

π-π Stacking: The large, planar aromatic surface of the carbazole system is highly conducive to π-π stacking interactions. These interactions are a primary driving force in the formation of one-dimensional stacks and more complex interlocked structures. nih.govnih.gov Stacking between the electron-rich carbazole unit and electron-deficient guests or other aromatic systems is a key element in molecular recognition and the assembly of supramolecular architectures. nih.gov The analysis of crystal structures often reveals various non-covalent contacts, including π-π, C-H···π, and anion-π interactions, which stabilize the resulting assemblies. mdpi.comconicet.gov.arconicet.gov.arresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. mdpi.comconicet.gov.arconicet.gov.arresearchgate.net

These non-covalent forces enable the spontaneous organization of individual molecules into well-defined supramolecular polymers and discrete assemblies.

Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined geometry and multiple interaction sites of the pyrido[3,2-b]carbazole-dione scaffold make it an excellent candidate for host-guest chemistry, particularly for the recognition of anions. By functionalizing the core structure, it is possible to create pre-organized cavities that are complementary in size, shape, and chemical character to a target guest molecule.

The hydrogen-bonding N-H group of the carbazole is pivotal for anion binding. Receptors incorporating this scaffold can be designed to selectively bind anions such as halides, carboxylates, and phosphates. The binding affinity and selectivity can be modulated by introducing electron-withdrawing or electron-donating groups onto the aromatic framework, which alters the acidity of the N-H proton and, consequently, its hydrogen-bonding strength.

Detailed studies on analogous carbazole-based receptors demonstrate their efficacy in anion recognition. The binding affinities, represented by association constants (Kₐ), quantify the strength of the host-guest interaction. Below is a table showcasing typical binding affinities for carbazole-based receptors with various anions, illustrating the principles that would apply to pyrido[3,2-b]carbazole-dione systems.

Receptor TypeGuest AnionAssociation Constant (Kₐ) in M⁻¹Solvent
Simple CarbazoleBenzoate573DMSO
Simple CarbazoleDihydrogen Phosphate (B84403)1660DMSO
Chlorinated CarbazoleBenzoate1790DMSO
Chlorinated CarbazoleDihydrogen Phosphate6980DMSO
Bis(carbazolyl)ureaChlorideValue too high to be measuredAcetonitrile
Bis(carbazolyl)ureaAcetateValue too high to be measuredAcetonitrile

This table is illustrative, based on data for various carbazole-based receptors to demonstrate the principles of anion binding.

Formation of Supramolecular Architectures, including Cages and Coordination Assemblies

Beyond simple host-guest complexes, pyrido[3,2-b]carbazole-dione scaffolds can be incorporated into larger, more complex supramolecular architectures like cages and coordination-driven assemblies. The pyridine nitrogen atom within the scaffold provides a valuable coordination site for metal ions, enabling the construction of metal-organic structures. nih.gov

Coordination-driven self-assembly is a powerful strategy where ligands and metal ions are mixed to spontaneously form discrete, well-defined structures. By designing pyrido[3,2-b]carbazole-dione-based ligands with specific angles and numbers of binding sites, it is possible to direct the assembly towards desired geometries, such as tetrahedral or octahedral cages. mdpi.comnih.gov

Recent research has demonstrated the successful synthesis of intricate carbazole-based supramolecular structures:

Interlocked Cages: Carbazole-based ligands have been combined with half-sandwich rhodium building blocks to form mechanically interlocked cages. nih.gov The formation of these complex topologies is driven by the favorable π-π stacking interactions between the carbazole units. nih.gov

Metal-Organic Cages (MOCs): A tetrahedral MOC with the formula Zn(II)₄L₄ was constructed using a ligand featuring dendritic carbazole arms. mdpi.comnih.govresearchgate.net This assembly process results in a large, cage-like structure containing 36 individual carbazole molecules, which exhibits interesting photophysical properties like aggregation-induced emission. mdpi.comnih.govresearchgate.net

Coordination Assemblies: The rich coordination chemistry of pyridine-type ligands is widely used to form molecular assemblies on surfaces and in solution. nih.gov The pyridyl moiety within the target scaffold can coordinate with various metal cross-linkers, leading to the formation of surface-confined metal-organic networks and oligomers. mdpi.comconicet.gov.arnih.gov

These advanced architectures demonstrate the versatility of the carbazole framework in creating functional supramolecular systems with applications in areas such as molecular encapsulation, catalysis, and materials science. acs.org

Applications of Pyrido 3,2 B Carbazole Derivatives in Advanced Chemical Materials

Organic Electronics and Optoelectronics

Derivatives of the pyrido[3,2-b]carbazole scaffold have demonstrated significant potential in the development of organic electronic and optoelectronic devices. Their inherent characteristics, such as high thermal stability and excellent charge-transporting capabilities, make them attractive for use in a variety of components.

Pyrido[3,2-b]carbazole derivatives have been investigated for their luminescent properties, exhibiting strong fluorescence that makes them suitable for use as fluorophores. The planar and rigid structure of the pyrido[3,2-b]carbazole core contributes to high fluorescence quantum yields. For instance, certain emissive pyrido[3,2-c]carbazole derivatives have been synthesized and shown to exhibit high fluorescence intensities with solvatochromic behavior, meaning their fluorescence color changes with the polarity of the solvent. nih.govresearchgate.net

The photophysical properties of these compounds can be finely tuned by introducing various functional groups to the core structure. This allows for the development of fluorophores with specific emission wavelengths, making them valuable for applications in sensing, bioimaging, and as active components in light-emitting devices.

The carbazole (B46965) moiety within the pyrido[3,2-b]carbazole structure is well-known for its excellent hole-transporting properties. mdpi.com This makes derivatives of this class of compounds promising candidates for use as organic semiconductors. Research into related carbazole-based materials has shown their potential in organic thin-film transistors (OTFTs). For example, conjugated polymers based on dithieno[3,2-b:6,7-b]carbazole have been synthesized and demonstrated hole mobilities as high as 0.39 cm²/Vs in solution-processed OTFTs. nih.gov

The ability to form ordered thin films is crucial for efficient charge transport in semiconductor devices. The planar nature of the pyrido[3,2-b]carbazole core can facilitate π-π stacking in the solid state, which is beneficial for charge mobility. By modifying the peripheral substituents, the solubility and film-forming properties of these materials can be optimized for device fabrication.

Pyrido[3,2-b]carbazole derivatives have been explored as components in organic light-emitting diodes (OLEDs), primarily as host materials for phosphorescent emitters and as emissive materials themselves. researchgate.net Their high triplet energy levels make them suitable for hosting blue phosphorescent emitters, which is a critical challenge in OLED technology. researchgate.net For example, pyridoindole-modified carbazole compounds have been developed as thermally stable, high-triplet-energy host materials, achieving high quantum efficiencies in blue phosphorescent OLEDs. researchgate.net

In the context of organic photovoltaics (OPVs), the electron-donating nature of the carbazole unit makes pyrido[3,2-b]carbazole derivatives suitable for use as donor materials in bulk heterojunction solar cells. mdpi.com While specific research on 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione in OPVs is limited, the broader class of carbazole-based materials has been extensively studied for this purpose. mdpi.com Conjugated polymers incorporating carbazole units are often used as the p-type material in the active layer of OPVs. rsc.org

Table 1: Performance of Selected Carbazole-Based Derivatives in OLEDs

Compound TypeRole in OLEDEmitterExternal Quantum Efficiency (EQE)Reference
Pyridoindole-modified carbazoleHostIr(dbi)325.4% researchgate.net
Carbazole derivative (CZ-1)Emitter-8.6% mdpi.com
Carbazole derivative (CZ-2)Emitter-9.5% mdpi.com
Carbazole-π-imidazole derivative (BCzB-PPI)Emitter-4.43% nih.gov

Dyes and Pigments

While some carbazole derivatives are known to be colored and have been investigated as dyes, there is limited specific information on the use of this compound or its derivatives as industrial dyes or pigments. The existing research on the optical properties of pyrido[3,2-b]carbazole derivatives has predominantly focused on their fluorescence for applications in optoelectronics rather than on their properties as colorants for materials such as textiles or paints. Some carbazole-based compounds have been explored as dyes in dye-sensitized solar cells, where their light-absorbing properties are utilized for energy conversion. rsc.orgnih.gov However, this is a specialized application and does not represent their use as general-purpose dyes or pigments.

Polymeric Materials and Conjugated Polymers

The pyrido[3,2-b]carbazole core can be incorporated into polymeric structures to create conjugated polymers with interesting electronic and optical properties. These polymers are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs), OLEDs, and OPVs. The carbazole unit, when part of a polymer backbone, contributes to the polymer's hole-transporting capabilities and thermal stability. mdpi.com

For example, conjugated polymers based on dithieno[3,2-b:6,7-b]carbazole have been synthesized and shown to form ordered thin films, which is advantageous for charge transport in electronic devices. nih.gov The properties of these polymers can be tuned by copolymerizing the pyrido[3,2-b]carbazole monomer with other aromatic or heteroaromatic units. This allows for control over the polymer's band gap, solubility, and solid-state morphology. While research on polymers specifically containing the this compound unit is not widely reported, the broader field of carbazole-containing polymers is an active area of investigation for advanced materials. researchgate.net

Structure Property Relationships and Design Principles for Pyrido 3,2 B Carbazole Systems

Correlation of Molecular Structure with Spectroscopic Signatures

The rigid, planar structure of the pyrido[3,2-b]carbazole core gives rise to distinct spectroscopic signatures that are highly sensitive to its chemical environment and substitution patterns. Spectroscopic analysis is, therefore, an indispensable tool for structural elucidation and for understanding the electronic nature of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in confirming the structural integrity of newly synthesized derivatives. For instance, techniques like 1H-NMR nuclear Overhauser effect (NOE) difference experiments have been effectively used to make unambiguous structural assignments of regioisomers in related pyridocarbazole systems. nih.gov The chemical shifts and coupling constants of the aromatic protons provide a detailed map of substituent placement on the carbocyclic and heterocyclic rings.

The extensive π-conjugation in the pyrido[3,2-b]carbazole framework results in characteristic absorptions in the ultraviolet-visible (UV-vis) spectrum. The absorption profile is typically derived from π-π* transitions within the aromatic system. For example, in related carbazole-based polycyclic aromatic hydrocarbons, the triarylamine unit gives rise to a strong absorption band around 305 nm. nih.gov The position and intensity of these absorption maxima can be modulated by the introduction of various functional groups.

Infrared (IR) spectroscopy is used to identify key functional groups. For the parent compound, 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione, characteristic vibrational bands would be expected for the carbonyl (C=O) groups of the dione (B5365651) structure and the N-H bond of the carbazole (B46965) and pyridone rings.

Influence of Structural Modifications on Electronic and Photophysical Properties

The electronic and photophysical properties of pyrido[3,2-b]carbazole systems are intimately linked to their structural features. Modifications to the core or the addition of peripheral functional groups can dramatically alter their behavior, particularly their fluorescence characteristics.

A key factor governing the photophysical properties is the planarity of the molecular structure. X-ray diffraction analyses of related emissive pyrido[3,2-c]carbazole derivatives revealed that highly planar structures between the pyridine (B92270) ring and the carbazole framework lead to high fluorescence intensities. nih.govresearchgate.net This planarity facilitates π-electron delocalization across the molecule, which is essential for efficient light emission.

The nature and position of substituents play a critical role in tuning the emission color and efficiency. researchgate.net N-substitution on the carbazole nitrogen is a common strategy that can induce a significant red-shift in the emission spectrum. researchgate.net Furthermore, introducing bulky groups can prevent intermolecular π–π stacking in the solid state or in aggregates, which often quenches fluorescence. rsc.org This strategy can lead to materials with aggregation-induced enhanced emission (AIEE), a phenomenon where the compound is more emissive in an aggregated state than in solution. rsc.org For instance, the introduction of a bulky cyano group attached to a vinylene moiety can enhance emission in aggregates by inhibiting this stacking. rsc.org

The electronic nature of the substituents is also paramount. Electron-withdrawing groups such as carbaldehyde or malononitrile (B47326) attached to the carbazole moiety have been found to severely quench fluorescence. researchgate.net In contrast, a careful balance of electron-donating and withdrawing groups can be used to fine-tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby controlling the emission wavelength across the visible spectrum from blue to orange-red. researchgate.net

Below is an interactive data table summarizing the effects of structural modifications on the photophysical properties of carbazole-based systems.

Structural ModificationProperty AffectedObserved EffectReference(s)
Increased Molecular PlanarityFluorescence IntensityIncrease in fluorescence intensity nih.govresearchgate.net
N-Substitution on CarbazoleEmission WavelengthSignificant red-shift in emission researchgate.net
Introduction of Bulky GroupsEmission in AggregatesPrevention of π-π stacking, leading to potential Aggregation-Induced Enhanced Emission (AIEE) rsc.org
Appending Electron-Withdrawing Groups (e.g., CHO)Fluorescence Quantum YieldSevere fluorescence quenching researchgate.net
Varied Substitution PatternsEmission ColorTunable emission across the visible spectrum (blue, green, orange-red) researchgate.net

Rational Design for Tunable Supramolecular Interactions

The pyrido[3,2-b]carbazole scaffold serves as an excellent platform for the rational design of molecules capable of forming complex, ordered structures through supramolecular interactions. These non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, can be precisely controlled by embedding specific functional groups into the molecular design.

One prominent area of application is the design of DNA intercalators. The planar aromatic core of pyridocarbazoles is well-suited to insert between the base pairs of double-stranded DNA. The binding affinity and sequence selectivity can be tuned by attaching side chains with specific functionalities. For example, in derivatives of 6H-pyrido[4,3-b]carbazole, the introduction of (ω-amino)alkyl groups leads to significantly higher DNA binding constants compared to corresponding ω-ureido derivatives. nih.gov These amino groups can form favorable electrostatic interactions with the phosphate (B84403) backbone of DNA, enhancing the stability of the complex. nih.gov

Beyond interactions with biomacromolecules, these systems can be designed for self-assembly into well-defined nanostructures. The incorporation of functional groups capable of forming strong and directional hydrogen bonds is a key strategy. rsc.org In certain indolo[3,2-b]carbazole (B1211750) derivatives, multiple intermolecular hydrogen bonds have been shown to restrict intramolecular vibrations and rotations, enabling intense emission in the solid state. rsc.org Similarly, the introduction of cyano groups can not only influence photophysical properties but also promote the self-organization of molecules into one-dimensional structures like microfibers and nanorods. rsc.org These principles of supramolecular chemistry allow for the bottom-up construction of functional materials from molecular building blocks. carloneresearch.eu

Theoretical Frameworks for Predicting Structure-Function Relationships

Computational chemistry and theoretical modeling provide powerful tools for predicting and rationalizing the structure-function relationships in pyrido[3,2-b]carbazole systems. These methods offer insights into electronic structures, molecular geometries, and interaction energies that can be difficult to obtain experimentally.

Molecular modeling has been successfully employed to understand the binding modes of pyridocarbazole derivatives with DNA. nih.gov Computational simulations can reveal how the molecular framework of a ligand overlaps with DNA base pairs, clarifying why certain substituents lead to more stable complexes than others. nih.gov Such studies have established direct correlations between calculated parameters, like the relative stability of the complex, and experimentally measured binding constants. nih.gov

Density Functional Theory (DFT) calculations are widely used to investigate the fundamental electronic structure of these molecules. mdpi.com These calculations can predict properties such as aromaticity, orbital energy levels, and electron density distribution, which are crucial for understanding reactivity and photophysical behavior. nih.gov For example, computational studies on indolo[3,2-b]carbazole have provided insights into its antiaromatic character and the localization of its electronic structure. nih.gov

Furthermore, theoretical frameworks are essential for quantifying the strength and nature of non-covalent interactions that drive supramolecular assembly. Topological analysis of the electron density distribution, derived from DFT calculations, can be used to characterize and estimate the energies of hydrogen bonds, halogen bonds, and other weak interactions that dictate crystal packing and self-assembly. mdpi.com These predictive capabilities allow for the in-silico design of new pyrido[3,2-b]carbazole derivatives with tailored properties before undertaking complex and time-consuming chemical synthesis.

Emerging Research Directions and Future Outlook for 5h Pyrido 3,2 B Carbazole 5,11 6h Dione

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic systems like pyridocarbazoles has traditionally relied on multi-step procedures often employing harsh reagents and generating significant waste. The contemporary emphasis on green chemistry is driving innovation in the synthesis of carbazole (B46965) derivatives, with a focus on efficiency, atom economy, and environmental benignity. rsc.orgrsc.org While specific green synthetic routes for 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione are not yet extensively documented, general strategies for related carbazoles offer a clear roadmap for future development.

Key green approaches applicable to the synthesis of this target molecule include:

Catalytic C-H Activation: Transition metal-catalyzed C-H activation and functionalization represent a powerful tool for constructing carbazole frameworks, minimizing the need for pre-functionalized starting materials. rsc.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolation of intermediates can significantly reduce solvent usage and purification steps. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields, often under solvent-free or reduced-solvent conditions. organic-chemistry.org

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of green synthesis.

Future research will likely focus on adapting these principles to develop a concise and environmentally friendly synthesis of this compound, potentially starting from readily available precursors.

Advanced Computational Design of Novel Pyrido[3,2-b]carbazole Architectures

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with tailored properties. mdpi.com For the this compound scaffold, computational methods can predict and rationalize its electronic, optical, and charge-transport properties, guiding the synthesis of novel architectures for specific applications.

Table 1: Potential Computational Approaches for Designing Pyrido[3,2-b]carbazole Architectures

Computational MethodApplication in DesignPredicted Properties
Density Functional Theory (DFT)Ground and excited state electronic structure calculations.HOMO/LUMO energies, band gap, absorption and emission spectra. researchgate.net
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption and emission spectra.Wavelength of maximum absorption and emission, oscillator strengths. researchgate.net
Molecular Dynamics (MD) SimulationsInvestigation of molecular packing and morphology in the solid state.Crystal packing, intermolecular interactions, and charge transport pathways.
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of the molecule's behavior in a complex environment (e.g., in a polymer matrix or solvent).Environmental effects on electronic and optical properties.

By employing these computational techniques, researchers can systematically screen virtual libraries of this compound derivatives with various substituents. This in-silico approach can identify promising candidates with optimized properties for applications in materials science, thereby saving significant synthetic effort and resources. nih.gov

Expansion into New Avenues of Materials Science and Chemical Applications

The inherent photophysical and electronic properties of the carbazole nucleus make its derivatives highly attractive for applications in materials science, particularly in the field of organic electronics. researchgate.net The this compound core, with its extended π-conjugation and the presence of both electron-donating carbazole and electron-withdrawing dione (B5365651) moieties, suggests significant potential in this arena.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are well-known for their hole-transporting capabilities and are often used as host materials in OLEDs. nih.govbohrium.com The pyridocarbazole dione scaffold could be functionalized to tune its emission color and charge-transport properties for use in novel electroluminescent materials. acs.org

Organic Photovoltaics (OPVs): The electron donor-acceptor character within the molecule makes it a candidate for use as a component in the active layer of organic solar cells. acs.orgresearchgate.net

Fluorescent Probes: The rigid structure and potential for high fluorescence quantum yield could enable the development of sensitive and selective fluorescent sensors for detecting ions or small molecules. nih.gov

The exploration of these applications will require the synthesis of a variety of derivatives to establish structure-property relationships and optimize performance for each specific use case.

Interdisciplinary Approaches Integrating Synthetic, Spectroscopic, and Theoretical Chemical Sciences

A comprehensive understanding of the properties and potential of this compound necessitates a multidisciplinary approach. The synergy between synthetic chemistry, advanced spectroscopic techniques, and theoretical calculations is crucial for unlocking the full potential of this molecular scaffold.

An integrated research workflow would involve:

Synthesis: Development of efficient and versatile synthetic routes to the core structure and its derivatives.

Spectroscopic Characterization: Detailed investigation of the photophysical properties using techniques such as UV-Vis absorption and fluorescence spectroscopy to determine key parameters like quantum yield and excited-state lifetime. researchgate.netnih.govamanote.comnih.gov

Electrochemical Analysis: Cyclic voltammetry and other electrochemical methods to determine the HOMO and LUMO energy levels, which are critical for designing electronic devices. nih.gov

Theoretical Modeling: The use of computational methods, such as DFT and TD-DFT, to correlate the experimental spectroscopic and electrochemical data with the electronic structure of the molecules. nih.govamanote.com

This integrated approach allows for a deep understanding of the structure-property relationships, enabling a rational design cycle for the development of new materials based on the this compound framework with optimized performance for targeted applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione, and how can reaction yields be improved?

  • Methodological Answer : A Pd/Cu-catalyzed approach using pivalic acid and DMA as solvent under sealed-tube conditions (130°C, 30–40 h) is effective, though yields may vary (12–15%). Optimization can include adjusting catalyst loading (e.g., 30 mol% Pd(OAc)₂) or solvent systems. For example, substituting DMA with polar aprotic solvents may enhance reactivity. Post-reaction purification via flash chromatography (Hex:EtOAc gradients) is critical for isolating the product .
  • Yield Improvement : Pre-activating substrates (e.g., brominated intermediates) or using Brønsted/Lewis acid bifunctional catalysts (e.g., Cu/zeolite-Y) can reduce reaction times and improve yields, as demonstrated in analogous indolo[3,2-b]carbazole syntheses .

Q. What analytical techniques are essential for characterizing this compound?

  • Core Techniques :

  • 1H/13C NMR : Assigns proton environments and confirms scaffold integrity. For example, aromatic protons in the pyrido-carbazole system resonate between δ 6.8–8.5 ppm .
  • HRMS/GC-MS : Validates molecular weight (C₁₅H₉N₂O₂, [M+H]⁺ = 249.0664) and purity (>89% by HPLC) .
  • FT-IR : Identifies carbonyl stretches (~1760–1800 cm⁻¹ for the dione moiety) .

Advanced Research Questions

Q. How do substituents at the 6,12-positions influence electronic properties for material science applications?

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) at 6,12-positions reduce HOMO-LUMO gaps, enhancing charge transport in organic semiconductors. For instance, 2,8-dibromo derivatives improve hole mobility in OFETs due to planarized π-conjugation .
  • Methodology : Functionalization via acetyl nitrate nitration (yielding 2,8-dinitro derivatives) or Ullmann coupling with brominated aryl groups allows tailored electronic tuning .

Q. What strategies enable selective functionalization (e.g., nitration, bromination) of the core scaffold?

  • Nitration : Acetyl nitrate selectively nitrates C-2/C-8 positions in 6,12-di(hetero)aryl-substituted derivatives. For unsubstituted scaffolds, nitration occurs at C-6/C-12. Mono-nitro products form under controlled stoichiometry (1.5 eq HNO₃/Ac₂O) .
  • Bromination : Direct bromination at C-2/C-8 requires Br₂ in DCM, while Pd-catalyzed cross-coupling (e.g., Suzuki) introduces aryl groups at 6,12-positions .

Q. How can catalyst design improve sustainability in large-scale synthesis?

  • Reusable Catalysts : Cu/zeolite-Y catalysts (with Brønsted/Lewis acid sites) enable five reaction cycles with <10% yield drop in indenoquinoline syntheses. Characterization via BET/XRD ensures structural integrity post-reuse .
  • Green Solvents : Substituting DMA with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining efficiency in Pd-catalyzed reactions .

Q. What are the challenges in synthesizing amino-substituted derivatives, and how are they addressed?

  • Reduction of Nitro Groups : Zn/HCl reduces 2-nitro or 2,8-dinitro derivatives to amines (80–85% yield). However, 6,12-dinitro derivatives undergo denitrohydrogenation instead, requiring alternative routes (e.g., Buchwald-Hartwig amination) .
  • Purification : Amino derivatives are prone to oxidation; inert atmosphere chromatography (N₂-flushed columns) and immediate storage under argon are recommended .

Methodological Considerations

Q. How do reaction conditions (e.g., temperature, solvent) impact cyclization efficiency?

  • Temperature : Cyclization of indolo-carbazoles requires strong acids (H₂SO₄/AcOH) at 80–100°C. Lower temperatures (<60°C) lead to incomplete ring closure, while >120°C promotes side reactions (e.g., decomposition) .
  • Solvent : Polar aprotic solvents (DMA, DMF) enhance solubility of polycyclic intermediates, whereas non-polar solvents (toluene) favor intramolecular Heck couplings .

Q. What computational tools aid in predicting electronic properties for material design?

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets models HOMO-LUMO gaps and charge mobility. For example, 5,11-diethyl substitution lowers reorganization energy (λ = 0.18 eV), favoring OLED applications .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies: How to reconcile variability in Pd/Cu systems?

  • Root Cause : Catalyst deactivation via Pd aggregation or Cu leaching under high-temperature conditions.
  • Resolution : Pre-reducing Pd(OAc)₂ to Pd(0) nanoparticles (via H₂ or ascorbic acid) improves stability. ICP-MS monitoring of Cu levels ensures consistent performance .

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